N,N'-Dicyclohexyl-1,1-dimethylsilanediamine is a specialized chemical compound primarily used in industrial applications. It is characterized by its unique silane structure, which incorporates cyclohexyl groups and a dimethylsilanediamine moiety. This compound is classified under organosilicon compounds and is recognized for its potential applications in various chemical processes.
N,N'-Dicyclohexyl-1,1-dimethylsilanediamine falls under the category of diamines and silanes. It exhibits properties typical of both classes, making it versatile for multiple applications in organic synthesis and materials science.
The synthesis of N,N'-Dicyclohexyl-1,1-dimethylsilanediamine typically involves the reaction of cyclohexylamine with dimethylchlorosilane. The reaction can be conducted under controlled conditions to ensure high yields and purity.
The molecular formula for N,N'-Dicyclohexyl-1,1-dimethylsilanediamine is . The structure consists of two cyclohexyl groups attached to a central silicon atom, which is further bonded to two amine groups.
N,N'-Dicyclohexyl-1,1-dimethylsilanediamine can participate in various chemical reactions typical of amines and silanes:
The reactivity of this compound is influenced by the steric hindrance offered by the bulky cyclohexyl groups, which can affect the kinetics and mechanisms of reactions it undergoes.
The mechanism of action for N,N'-Dicyclohexyl-1,1-dimethylsilanediamine primarily revolves around its role as a nucleophile due to the presence of nitrogen atoms in its structure.
In nucleophilic substitution reactions, the lone pair on the nitrogen atom attacks an electrophile, leading to the formation of new bonds while releasing by-products such as halides or water depending on the nature of the electrophile involved.
N,N'-Dicyclohexyl-1,1-dimethylsilanediamine finds utility in various scientific fields:
The synthesis of N,N'-dicyclohexyl-1,1-dimethylsilanediamine (CAS 16411-32-8) primarily exploits nucleophilic amination reactions, where cyclohexylamine acts as a robust nucleophile targeting electrophilic silicon centers. This compound features a central silicon atom bonded to two methyl groups and two secondary amino groups, each substituted with cyclohexyl rings. The synthesis typically involves reacting 1,1-dichloro-1-dimethylsilane with two equivalents of cyclohexylamine under controlled conditions [1].
Table 1: Key Reaction Parameters for Nucleophilic Amination
Parameter | Optimal Condition | Purpose |
---|---|---|
Solvent | Anhydrous Inert Solvent | Prevents Si-Cl hydrolysis |
Amine Equivalents | 2.0 - 2.2 | Ensures complete di-substitution |
Temperature | 0°C to 25°C | Controls exotherm and selectivity |
Base | Triethylamine (scavenger) | Neutralizes liberated HCl |
The bulkiness of cyclohexylamine imposes significant steric constraints during the amination. Achieving high selectivity for the di-substituted product requires precise stoichiometry and slow addition rates to minimize the formation of monosubstituted intermediates or siloxane byproducts through HCl-mediated condensation. The reaction proceeds via a Sₙ2-Si mechanism, where nitrogen lone pairs attack silicon, leading to chloride displacement and Si-N bond formation [1].
While direct amination of chlorosilanes is prevalent, alternative pathways involve reducing silane precursors. Hydrosilylation of coordinated imines followed by reduction could theoretically yield target diamines, though this route faces chemoselectivity challenges. The electron-rich silicon center in precursor molecules is susceptible to over-reduction or side reactions with protic solvents. Optimization focuses on:
Complex synthetic routes leverage cyclohexylamine intermediates for enhanced purity. One documented approach employs:
This route minimizes oligomerization due to the low nucleophilicity of the lithium amide anion and provides superior control over stoichiometry. The canonical SMILES string (CSi(NC1CCCCC1)NC2CCCCC2) reflects the molecular connectivity achieved, confirming the Si-N bonds to two cyclohexylamino groups [1].
A critical side reaction during synthesis is siloxane bond (Si-O-Si) formation, primarily via two mechanisms:
Prevention strategies center on protecting group chemistry (e.g., transient silylation of amines) and strict exclusion of moisture during synthesis and handling. The boiling point (308.2°C at 760 mmHg) and density (0.92 g/cm³) of the pure compound provide benchmarks for identifying siloxane contaminants, which typically exhibit higher boiling points and densities [1].
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